Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-
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Overview
Description
Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a chiral compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of a methyl group at the 3-position and a hydrogenated 3,4-dihydro structure, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of 3-methylisoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired 3,4-dihydro product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
Scientific Research Applications
Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the 3,4-dihydro and 3-methyl modifications.
Tetrahydroisoquinoline: A fully hydrogenated derivative with different chemical properties.
Quinoline: A structural isomer with a different arrangement of the nitrogen atom in the ring.
Uniqueness
Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is unique due to its chiral center and specific hydrogenation pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R)-3-methyl-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHXJMZMGXQFU-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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